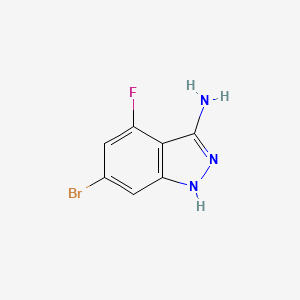

6-bromo-4-fluoro-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSISKHGQBVTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-bromo-4-fluoro-1H-indazol-3-amine

Abstract

6-bromo-4-fluoro-1H-indazol-3-amine is a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, particularly as a core scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its structural characteristics, spectroscopic profile, and chromatographic behavior. Furthermore, this document outlines detailed, field-proven experimental protocols for its synthesis and characterization, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The insights provided herein are intended to empower research and development teams to effectively utilize this valuable building block in their synthetic and drug discovery endeavors.

Introduction and Strategic Importance

The Privileged Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent bioisostere for other aromatic systems like purines. Specifically, the 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases.[1]

Profile of this compound: A Key Synthetic Intermediate

This compound (CAS No. 1227912-19-7) emerges as a strategically functionalized intermediate. The substituents on the benzene ring provide medicinal chemists with critical handles for molecular elaboration:

-

3-Amino Group: The primary amine serves as a key nucleophile and a critical hydrogen bond donor for target engagement.

-

6-Bromo Group: The bromine atom is an exceptionally versatile functional group. It can be used to modulate electronic properties or, more commonly, as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse chemical moieties to build molecular complexity.

-

4-Fluoro Group: The fluorine atom can significantly alter the molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability. It can also engage in specific, non-covalent interactions with protein targets.

This trifecta of functional groups makes the compound a valuable starting material for constructing libraries of potential therapeutic agents for high-throughput screening and lead optimization.[2]

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its application in any research or development setting.

Identity and Structural Data

The foundational data for this compound is summarized in the table below.

| Parameter | Value | Source |

| CAS Number | 1227912-19-7 | [3][4][5] |

| Molecular Formula | C₇H₅BrFN₃ | [3][4] |

| Molecular Weight | 230.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| PubChem CID | 58504781 | [4] |

| Synonyms | 6-Bromo-4-fluoro-1H-indazol-3-ylamine; 1H-Indazol-3-amine, 6-bromo-4-fluoro- | [3] |

Caption: Chemical structure and basic identifiers.

Predicted and Experimental Properties

While comprehensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and propose standard methods for their determination.

| Property | Value / Expected Behavior | Rationale & Recommended Determination Method |

| Physical Form | Expected to be a solid at room temperature. | Similar heterocyclic amines are typically crystalline solids. |

| Melting Point | Data not publicly available. | Method: Differential Scanning Calorimetry (DSC). This thermoanalytical technique provides a precise melting point and assesses thermal stability. |

| Boiling Point | Not applicable; likely to decompose upon heating. | The presence of multiple polar functional groups suggests strong intermolecular forces, leading to decomposition before boiling at atmospheric pressure. |

| Aqueous Solubility | Expected to have low to moderate solubility. | The polar amine and indazole N-H groups enhance solubility, while the brominated aromatic ring increases lipophilicity. Method: Thermodynamic shake-flask method followed by HPLC or UV-Vis quantification. |

| pKa | Data not publicly available. Expected to have two pKa values. | The 3-amino group is basic (pKa ~3-5), while the indazole N-H proton is weakly acidic (pKa ~13-15). Method: Potentiometric titration or UV-Vis spectrophotometry across a range of pH values. |

Spectroscopic and Chromatographic Profile

Analytical characterization is essential to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with coupling patterns influenced by both the fluorine and bromine atoms. A broad singlet for the -NH₂ protons and another for the indazole -NH proton would also be anticipated, which may exchange with D₂O.

-

¹³C NMR : The spectrum will display seven distinct carbon signals. The C-F and C-Br signals will be characteristic, with the carbon attached to fluorine exhibiting a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR : A singlet is expected for the fluorine atom, which can be a powerful tool for purity assessment.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC) :

-

Methodology : Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a modifier like 0.1% formic acid or trifluoroacetic acid is typically effective.

-

Causality : The acidic modifier is crucial for protonating the basic amine, which minimizes peak tailing caused by interactions with residual silanols on the silica-based column packing, thereby ensuring a sharp, symmetrical peak shape.[6]

-

Experimental Protocols for Synthesis and Characterization

The following protocols are designed as self-validating systems, providing a logical workflow from synthesis to full characterization.

Protocol 1: Plausible Synthesis via Nucleophilic Aromatic Substitution

The synthesis of 3-aminoindazoles commonly proceeds through the condensation of a 2-halobenzonitrile with hydrazine.[1][7][8] This approach is favored for its high yield and operational simplicity.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-bromo-4,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add hydrazine hydrate (2.0-3.0 eq).

-

Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The mechanism involves an initial SₙAr reaction where hydrazine displaces the fluorine atom ortho to the nitrile, followed by an intramolecular cyclization onto the nitrile group.

-

Workup: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Protocol 2: Comprehensive Analytical Characterization

This workflow ensures the identity, purity, and key physicochemical properties of the synthesized material are rigorously determined.

Caption: A logical workflow for full physicochemical characterization.

Methodologies:

-

Purity and Identity (HPLC-MS):

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Detection: UV at 254 nm and ESI-MS (positive mode).

-

Acceptance Criteria: Purity ≥ 98% by UV area; [M+H]⁺ ion observed with correct Br isotopic pattern.

-

-

Structural Confirmation (NMR):

-

Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Acceptance Criteria: All observed signals must be consistent with the proposed structure of this compound.

-

-

Melting Point (DSC):

-

Accurately weigh 1-3 mg of sample into an aluminum DSC pan.

-

Heat at a rate of 10 °C/min under a nitrogen atmosphere.

-

Result: The peak of the endothermic event corresponds to the melting point.

-

-

Aqueous Solubility (Shake-Flask):

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the suspension and quantify the concentration of the dissolved compound in the supernatant via a validated HPLC-UV method against a calibration curve.

-

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring three distinct and synthetically valuable functional groups, provides a robust platform for the rapid development of novel small molecules. This guide has provided a detailed examination of its core physicochemical properties and offered robust, validated protocols for its synthesis and characterization. By understanding and applying these principles, researchers can confidently and efficiently leverage this key intermediate to accelerate the discovery of next-generation therapeutics.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. 1227912-19-7|this compound|BLD Pharm [bldpharm.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

The Strategic Role of 6-bromo-4-fluoro-1H-indazol-3-amine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of targeted therapeutics. Among these, 6-bromo-4-fluoro-1H-indazol-3-amine, identified by its CAS number 1227912-19-7, has emerged as a pivotal building block, particularly in the synthesis of potent kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, physicochemical properties, and critical applications. We will delve into the causality behind its synthetic route, its role as a key intermediate, and the biological significance of the downstream molecules it helps create, with a focus on their interaction with key oncogenic signaling pathways.

Introduction: The Rise of a Privileged Scaffold

The 3-aminoindazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the hinge region of ATP-binding sites in various protein kinases. The specific substitution pattern of this compound offers a unique combination of reactive handles and electronic properties that make it an exceptionally valuable starting material for library synthesis and lead optimization. The bromine atom at the 6-position provides a versatile site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments to explore the solvent-exposed regions of the kinase active site. The fluorine atom at the 4-position modulates the electronic environment of the indazole ring, potentially enhancing binding affinity and improving metabolic stability. The 3-amino group serves as a crucial anchor for building out the rest of the inhibitor, often forming key hydrogen bonds with the kinase hinge region.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in the synthesis of targeted therapies for diseases such as cancer and HIV.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and ensuring laboratory safety.

| Property | Value | Reference(s) |

| CAS Number | 1227912-19-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrFN₃ | [3] |

| Molecular Weight | 230.04 g/mol | [3] |

| Appearance | Reported as a solid | N/A |

| Purity | Typically ≥98% | [2] |

| Storage | Store in a cool, dry, dark place | N/A |

Safety and Handling: As with any halogenated aromatic amine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Synthesis of the Core Scaffold: A Mechanistic Approach

The most common and efficient method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative example based on similar documented syntheses and should be optimized for specific laboratory conditions.

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4,6-difluorobenzonitrile (1.0 eq).

-

Add a suitable solvent such as ethanol or 2-methyltetrahydrofuran (2-MeTHF).

-

Slowly add hydrazine hydrate (4.0 - 10.0 eq) to the stirred solution. The use of excess hydrazine drives the reaction to completion.

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

-

Starting Material: The ortho-fluorine to the nitrile group is crucial as it is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrile.

-

Hydrazine: Serves as the nitrogen source for the pyrazole ring of the indazole system. Hydrazine hydrate is a commonly used and effective form.

-

Heat: Provides the necessary activation energy for the SNAr reaction and subsequent cyclization.

-

Solvent: Polar protic or aprotic solvents that can dissolve the reactants and are stable at the reaction temperature are suitable.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

This compound is a cornerstone intermediate for the synthesis of inhibitors targeting a range of clinically relevant protein kinases. The general synthetic strategy involves the derivatization of the 3-amino group and a subsequent cross-coupling reaction at the 6-bromo position.

Caption: General workflow for kinase inhibitor synthesis.

This scaffold has been instrumental in developing inhibitors for several key kinase targets implicated in cancer and other diseases.

Targeting FLT3 in Acute Myeloid Leukemia (AML)

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation and survival of leukemia cells in a significant portion of AML patients.[8][9][10] Inhibitors derived from our core compound can block the ATP-binding site of FLT3, thereby inhibiting its downstream signaling.

FLT3 Signaling Pathway and Inhibition:

Upon activation, FLT3 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate major downstream pro-survival and proliferative pathways, including the PI3K/Akt and Ras/MAPK pathways.[11][12] Constitutively active mutant FLT3 also potently activates the STAT5 pathway.[8][11]

References

- 1. researchgate.net [researchgate.net]

- 2. 1227912-19-7 | this compound - Moldb [moldb.com]

- 3. Page loading... [guidechem.com]

- 4. 1227912-19-7|this compound|BLD Pharm [bldpharm.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 11. datapdf.com [datapdf.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 6-bromo-4-fluoro-1H-indazol-3-amine

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity—its atomic connectivity, stereochemistry, and conformation—dictates its biological activity, physical properties, and potential as a therapeutic agent. 6-bromo-4-fluoro-1H-indazol-3-amine, a halogenated heterocyclic amine, represents a class of privileged structures in medicinal chemistry, frequently utilized as a key building block for targeted therapeutics.[1][2] Its indazole core is a bioisostere of indole and is found in numerous biologically active compounds.[2]

This guide eschews a simplistic, linear protocol. Instead, it presents a dynamic, self-validating workflow for the complete structure elucidation of this compound. We will explore the synergistic application of mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, demonstrating how these techniques converge to provide an irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for chemical characterization.

Molecular Profile: this compound

Before delving into the analytical workflow, a foundational understanding of the target molecule is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFN₃ | [3] |

| Molecular Weight | 230.04 g/mol | [3] |

| CAS Number | 1227912-19-7 | [3][4] |

| Structure | N/A |

The structure features a bicyclic indazole system, which is aromatic and exists in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable.[2] The benzene ring is substituted with a bromine atom at position 6 and a fluorine atom at position 4. An amine group is present at position 3 of the pyrazole ring. This specific arrangement of halogens and the amine functionality creates a unique electronic and steric profile that necessitates a multi-pronged analytical approach for confirmation.

The Integrated Analytical Workflow

The definitive elucidation of a molecular structure is not achieved by a single technique but by the logical integration of several. Each method provides a unique piece of the puzzle, and their collective data must converge on a single, consistent structure. Our approach is grounded in a triad of core analytical techniques.

Caption: Integrated workflow for structure elucidation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint

Expertise & Experience: The logical first step is to confirm the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) delivers the exact mass. This precision is critical for distinguishing between isobaric formulas, providing a high degree of confidence in the molecular formula itself.

Trustworthiness: The Self-Validating Isotopic Signature The presence of bromine provides an immediate and powerful internal validation. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" for its molecular ion peak ([M]⁺ and [M+2]⁺) with a mass difference of approximately 2 Da and a relative intensity ratio of roughly 1:1.[5] This isotopic signature is a definitive marker for the presence of one bromine atom.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer operating in positive ion mode. The positive mode is chosen to facilitate the protonation of the basic amine group, forming the [M+H]⁺ ion.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis:

-

Locate the molecular ion cluster. For this compound, this will be the protonated species, [C₇H₅BrFN₃+H]⁺.

-

Compare the measured exact mass of the monoisotopic peak (containing ⁷⁹Br) to the theoretically calculated mass. The deviation should be less than 5 ppm.

-

Verify the isotopic pattern, specifically the ~1:1 intensity ratio of the [M+H]⁺ and [M+H+2]⁺ peaks.

-

Data Presentation: Expected HRMS Results

| Ion Species | Calculated Exact Mass | Observed Mass (Expected) | Isotopic Pattern |

| [C₇H₆⁷⁹BrFN₃]⁺ | 229.9729 | ~229.9729 (± 5 ppm) | [M+H]⁺ / [M+H+2]⁺ ≈ 1:1 |

| [C₇H₆⁸¹BrFN₃]⁺ | 231.9709 | ~231.9709 (± 5 ppm) |

Part 2: Multinuclear NMR Spectroscopy – Assembling the Molecular Scaffold

Expertise & Experience: With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. For a molecule with hydrogen, carbon, and fluorine, a suite of experiments is required: ¹H NMR provides information on the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR isolates the fluorine signal. Critically, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are used to correlate these nuclei and piece together the final structure.

Trustworthiness: A Self-Validating Network of Correlations The power of NMR lies in its self-validating nature. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum must be fully consistent with the proposed structure. 2D NMR provides irrefutable proof of connectivity. For example, an HMBC experiment shows correlations between protons and carbons separated by 2 or 3 bonds. A complete and logical set of HMBC correlations that accounts for all atoms provides unimpeachable evidence for the proposed molecular scaffold.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes a wide range of compounds and its residual solvent peak does not obscure key signals. It is also useful for observing exchangeable protons like those on amine (-NH₂) and indazole (-NH) groups.[6][7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}, ¹⁹F

-

2D: ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

-

Predicted NMR Data and Interpretation

The following table summarizes the anticipated NMR data for this compound.

| Atom | Experiment | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations |

| H-5 | ¹H NMR | ~7.5 - 7.8 | d (doublet) | C-4, C-6, C-7, C-7a |

| H-7 | ¹H NMR | ~7.2 - 7.5 | d (doublet) | C-5, C-6, C-7a |

| NH | ¹H NMR | ~11.0 - 12.0 | br s (broad singlet) | C-3, C-7a |

| NH₂ | ¹H NMR | ~5.0 - 6.0 | br s (broad singlet) | C-3 |

| C-3 | ¹³C NMR | ~150 - 155 | s (singlet) | N/A |

| C-4 | ¹³C NMR | ~155 - 160 | d (¹JCF ≈ 240-250 Hz) | N/A |

| C-5 | ¹³C NMR | ~110 - 115 | d (²JCF ≈ 20-25 Hz) | N/A |

| C-6 | ¹³C NMR | ~115 - 120 | s | N/A |

| C-7 | ¹³C NMR | ~105 - 110 | s | N/A |

| C-3a | ¹³C NMR | ~118 - 123 | s | N/A |

| C-7a | ¹³C NMR | ~140 - 145 | s | N/A |

| F-4 | ¹⁹F NMR | ~ -110 to -125 | d (³JFH ≈ 8-10 Hz) | N/A |

-

¹H NMR Analysis: Two signals are expected in the aromatic region, corresponding to H-5 and H-7. The H-5 proton will be split into a doublet by the adjacent fluorine (³JHF) and potentially a smaller coupling to H-7. The H-7 proton will appear as a doublet due to coupling with H-5. The NH and NH₂ protons will appear as broad singlets that would disappear upon adding a drop of D₂O to the NMR tube, confirming them as exchangeable protons.

-

¹³C NMR Analysis: Seven distinct carbon signals are expected. The carbon attached to fluorine (C-4) will show a very large one-bond coupling constant (¹JCF), while the adjacent carbon (C-5) will show a smaller two-bond coupling (²JCF).[6] The carbon attached to bromine (C-6) will typically have a chemical shift around 115-120 ppm.

-

¹⁹F NMR Analysis: A single fluorine resonance is expected, which will be split into a doublet by the vicinal H-5 proton.

-

HMBC Analysis: This is the keystone experiment. It will connect the proton and carbon frameworks. For instance, correlations from the H-5 proton to C-4, C-7, and the bridgehead carbon C-7a will unambiguously place the fluorine at C-4 and the proton at C-5.

Caption: Key HMBC correlations confirming the structure.

Part 3: Single-Crystal X-ray Crystallography – The Definitive Proof

Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination.[8] It provides a three-dimensional map of electron density in the solid state, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[8][9] This technique is particularly valuable for resolving any ambiguity in isomerism and for providing data for computational modeling.

Trustworthiness: The Unambiguous 3D Model The result of a successful X-ray diffraction experiment is not an interpretation but a direct observation of the molecular structure in the crystalline state. The quality of the structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. A low R-factor signifies a high-quality, trustworthy structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.

-

Solvent Screening: A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane) should be screened to find optimal crystallization conditions.[8]

-

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial electron density map, which is refined to yield the final, precise atomic coordinates.[8]

Data Presentation: Key Crystallographic Parameters

A successful analysis will yield a report containing detailed crystallographic data, which serves as the ultimate proof of structure.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths/Angles | Confirms connectivity and geometry |

| R-factor | Typically < 5% for a well-refined structure |

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. The process begins with HRMS , which establishes the correct elemental formula and confirms the presence of bromine through its distinct isotopic signature. Next, a comprehensive suite of multinuclear 1D and 2D NMR experiments maps the atomic connectivity, leveraging chemical shifts, coupling constants, and through-bond correlations to build the molecular scaffold piece by piece. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation with a detailed 3D model of the molecule.

Each technique provides robust, self-validating data, and together they form a network of corroborating evidence that leaves no room for ambiguity. This rigorous, integrated approach ensures the highest level of scientific integrity and is an indispensable component of modern chemical research and development.

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1227912-19-7|this compound|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

6-bromo-4-fluoro-1H-indazol-3-amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-bromo-4-fluoro-1H-indazol-3-amine as a Putative Kinase Inhibitor

Authored by a Senior Application Scientist

Preamble: The Scientific Imperative

The compound this compound represents a novel chemical entity with significant therapeutic potential, largely inferred from its structural homology to a class of highly successful anti-cancer agents. The 3-aminoindazole scaffold is a well-established "hinge-binding" motif, crucial for the activity of numerous kinase inhibitors.[1][2] This guide is predicated on the hypothesis that this compound functions as a kinase inhibitor. Our objective is not to present a known mechanism of action, as such data for this specific molecule is not yet in the public domain. Instead, this document serves as a comprehensive, field-proven strategic workflow for the elucidation of its mechanism of action, from initial target identification to the intricate details of its molecular interactions. For the researcher, scientist, or drug development professional, this guide provides a robust, self-validating framework for transforming a promising chemical scaffold into a well-characterized therapeutic candidate.

Part 1: Foundational Strategy & Target Identification

The journey to understanding a compound's mechanism of action begins with the unbiased identification of its biological targets. Given the structural alerts within this compound, our primary hypothesis is its interaction with the ATP-binding pocket of one or more protein kinases.

Kinome-Wide Profiling: Casting a Wide Net

The initial and most critical step is to perform a broad screen against a panel of kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.

-

Kinase Panel: Employ a commercially available kinase panel that offers a broad representation of the human kinome (e.g., Reaction Biology's KinaseFinder™ or Thermo Fisher's SelectScreen®). These services typically utilize radiometric or fluorescence-based assays.[3][4]

-

Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Percent Inhibition @ 1 µM |

| Kinase A | 95% |

| Kinase B | 88% |

| Kinase C | 62% |

| Kinase D | 15% |

| ... | ... |

Target Validation: From Hits to Confirmed Targets

The hits from the primary screen must be validated to confirm direct inhibition and to determine the potency of the interaction. This is achieved through the generation of dose-response curves to calculate the IC50 value.

Experimental Protocol: IC50 Determination using a Luminescence-Based Assay

This protocol describes a generic luminescence-based kinase assay (e.g., Promega's ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.[5]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the kinase of interest and its specific substrate in the kinase buffer.

-

Prepare an ATP solution at a concentration relevant to the Kₘ of the kinase (often the Kₘ value is used for initial studies).[3]

-

-

Compound Titration: Perform a serial dilution of this compound (e.g., 11-point, 3-fold dilutions starting from 100 µM) in DMSO, and then dilute into the kinase buffer.

-

Kinase Reaction:

-

Add the diluted compound to a 384-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Inhibitory Potency

| Kinase Target | IC50 (nM) |

| Kinase A | 25 |

| Kinase B | 150 |

| Kinase C | 800 |

Part 2: Elucidating the Molecular Mechanism of Inhibition

Once the primary targets are confirmed and their inhibitory potencies determined, the next crucial step is to understand how the compound inhibits the kinase.

Determining the Mode of Inhibition: ATP Competition Assays

A key aspect of a kinase inhibitor's mechanism is its relationship with the enzyme's natural substrate, ATP.[6]

Experimental Protocol: ATP Competition Assay

-

Assay Setup: Use the same assay format as for the IC50 determination (e.g., ADP-Glo™).

-

Varying ATP Concentration: Set up multiple experiments, each with a different, fixed concentration of ATP (e.g., 0.5x, 1x, 2x, 5x, 10x the Kₘ of ATP for the kinase).

-

IC50 Determination at Each ATP Concentration: For each ATP concentration, generate a full dose-response curve for this compound to determine its IC50 value.

-

Data Analysis:

-

ATP-competitive: The IC50 value will increase linearly with increasing ATP concentration.

-

Non-competitive: The IC50 value will remain constant regardless of the ATP concentration.

-

Uncompetitive: The IC50 value will decrease with increasing ATP concentration.

-

Biophysical Validation of Direct Binding

Biophysical methods provide orthogonal validation of the direct interaction between the compound and the target kinase, and can determine the binding affinity (Kᴅ).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon binding, allowing for the direct determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6]

-

Sample Preparation:

-

Dialyze the purified kinase protein extensively against the ITC buffer.

-

Dissolve this compound in the same final dialysis buffer. The DMSO concentration should be matched between the protein solution and the ligand solution and kept to a minimum (<5%).

-

-

ITC Experiment:

-

Load the kinase solution into the sample cell of the ITC instrument.

-

Load the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.

-

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine Kᴅ, n, and ΔH.

Part 3: Cellular Activity and Signaling Pathway Analysis

A potent biochemical inhibitor must also be effective in a complex cellular environment. This phase of the investigation assesses the compound's ability to engage its target in live cells and modulate downstream signaling pathways.

Target Engagement in a Cellular Context

It is essential to confirm that the compound can enter the cell and bind to its intended target.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a specific protein target in live cells.[7]

-

Cell Line Preparation: Transfect a suitable human cell line with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.

-

Assay Setup:

-

Plate the transfected cells in a 96-well plate.

-

Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that also binds to the target kinase.

-

Add varying concentrations of this compound.

-

-

Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which a cellular IC50 can be determined.

Cellular Signaling Pathway Modulation

The functional consequence of target inhibition is a change in the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Substrate Levels

-

Cell Treatment:

-

Culture a cell line known to have an active signaling pathway downstream of the target kinase.

-

Treat the cells with a dose-range of this compound for a specific duration (e.g., 2 hours).

-

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Also, probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein as a loading control.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

Visualization of a Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by the compound.

Part 4: Structural Basis of Inhibition

Visualizing the interaction between the inhibitor and its target at an atomic level is invaluable for understanding the mechanism of action and for guiding future drug design efforts.

Co-crystallization and X-ray Diffraction

Obtaining a high-resolution crystal structure of the kinase-inhibitor complex is the gold standard for elucidating the binding mode.[8][9]

Experimental Workflow: Co-crystallization

-

Protein Production: Express and purify a high-quality, stable form of the target kinase's catalytic domain.

-

Complex Formation: Incubate the purified kinase with a molar excess of this compound.

-

Crystallization Screening: Use robotic screening of hundreds of different crystallization conditions (buffers, precipitants, additives) to identify conditions that yield diffraction-quality crystals.

-

X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve the three-dimensional electron density map and build the atomic model of the kinase-inhibitor complex.

Visualization of a Hypothetical Binding Mode

References

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. hasyweb.desy.de [hasyweb.desy.de]

biological activity of 6-bromo-4-fluoro-1H-indazol-3-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-4-fluoro-1H-indazol-3-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into the synthesis, mechanism of action, and diverse biological activities of these molecules, with a particular focus on their role as potent protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic promise of this unique chemical scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core is a bicyclic aromatic heterocycle that has garnered immense interest in medicinal chemistry. Its unique structural and electronic properties make it an effective pharmacophore capable of interacting with a wide array of biological targets. This versatility is evidenced by the number of indazole-containing drugs that have reached the market, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1][2][3] The 1H-indazole-3-amine framework, in particular, has been identified as a highly effective "hinge-binding" fragment, allowing it to anchor potently within the ATP-binding pocket of many protein kinases.[4][5] The specific subject of this guide, this compound, serves as a critical and highly functionalized starting point for the development of next-generation targeted therapeutics.

Synthetic Strategies for Indazole-3-amine Derivatives

The strategic synthesis of the this compound core and its subsequent derivatization are crucial for exploring the chemical space and optimizing biological activity. The core is typically synthesized from appropriately substituted fluorobenzonitriles.

A common and efficient method involves the condensation of a precursor like 2-fluoro-4-bromo-6-cyanobenzaldehyde with hydrazine hydrate. This reaction proceeds via a cyclization mechanism to form the indazole ring system. Once the core scaffold is obtained, further diversification is readily achieved through modern cross-coupling reactions. The bromine atom at the 6-position is particularly useful as a handle for transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.[4] The amine group at the 3-position is a key site for modification, often through acylation or amide bond formation, to generate the final target compounds.[5]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Potent Inhibition of Receptor Tyrosine Kinases

The primary mechanism through which this compound derivatives exert their biological effects is the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. These enzymes are critical components of cellular signaling pathways that regulate growth, proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.

Targeting the TAM Family of Kinases: AXL, MER, and TYRO3

A significant body of research has identified indazole-based compounds as potent inhibitors of the TAM (TYRO3, AXL, MER) family of RTKs.[6][7] Among these, AXL kinase has emerged as a particularly important target.

-

Role of AXL in Cancer: AXL is frequently overexpressed in a wide range of malignancies, and its high expression levels are often correlated with poor patient prognosis, metastasis, and the development of acquired resistance to conventional cancer therapies.[6][7][8][9] AXL signaling is activated by its ligand, Gas6, leading to receptor dimerization, autophosphorylation, and the initiation of downstream pathways such as PI3K-Akt and MAPK/ERK, which promote cell survival and proliferation.[9]

-

Inhibition by Indazole Derivatives: Derivatives of this compound are designed to compete with ATP for binding to the catalytic kinase domain of AXL. The indazole-3-amine moiety forms crucial hydrogen bonds with the "hinge" region of the kinase, while the substituents at the 6-position explore a deeper hydrophobic pocket, conferring both potency and selectivity. By blocking the phosphorylation of AXL, these inhibitors effectively shut down its oncogenic signaling.

Caption: Inhibition of the AXL signaling pathway by indazole-3-amine derivatives.

Key Biological Activities and Therapeutic Applications

The targeted inhibition of kinases like AXL translates into significant anti-cancer activity both in vitro and in vivo.

Anti-Proliferative and Pro-Apoptotic Effects

Numerous studies have demonstrated the potent anti-proliferative effects of indazole-3-amine derivatives across a panel of human cancer cell lines. By arresting the cell cycle and inducing apoptosis (programmed cell death), these compounds effectively halt tumor growth.

One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives, with compound 6o showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[4] Further investigation revealed that this compound induced apoptosis by modulating members of the Bcl-2 family and affecting the p53/MDM2 pathway.[4] Another series of novel indazole derivatives showed strong antiproliferative activities against cell lines with specific genetic mutations, such as Ba/F3-TRKAG595R.[10]

| Compound/Derivative Class | Target Cell Line | Biological Activity | IC₅₀ Value | Reference |

| Indazole Derivative 6o | K562 (Leukemia) | Anti-proliferative | 5.15 µM | [4] |

| Indazole Derivative 6o | HEK-293 (Normal) | Cytotoxicity | 33.2 µM | [4] |

| Benzimidazole-Indazole 22f | MV4-11 (AML) | Anti-proliferative (GI₅₀) | 0.26 nM | [11] |

| Benzimidazole-Indazole 22f | FLT3 Kinase | Enzymatic Inhibition | 0.941 nM | [11] |

| Benzimidazole-Indazole 22f | FLT3/D835Y Mutant | Enzymatic Inhibition | 0.199 nM | [11] |

| Indazole Derivative B31 | Km-12 | Anti-proliferative | 0.3 nM | [10] |

| Indazole Derivative B31 | Ba/F3-TRKAG595R | Anti-proliferative | 4.7 nM | [10] |

| Indazole Derivative B31 | Ba/F3-TRKAG667C | Anti-proliferative | 9.9 nM | [10] |

Overcoming Therapeutic Resistance

A critical application for AXL inhibitors is their potential to overcome resistance to other targeted therapies. For instance, resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) is often driven by the upregulation of AXL signaling.[7] By co-administering an AXL inhibitor with an EGFR inhibitor, it is possible to re-sensitize resistant tumors to treatment, representing a promising combination therapy strategy.

Standardized Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of these derivatives.

Protocol: In Vitro AXL Enzymatic Assay

This protocol outlines a standard biochemical assay to determine the direct inhibitory effect of a compound on AXL kinase activity.

Objective: To quantify the IC₅₀ value of a test compound against recombinant AXL kinase.

Materials:

-

Recombinant human AXL kinase domain

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35, 0.004% Tween-20.[7]

-

Test compound (e.g., a this compound derivative) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

2.5 µL of test compound dilution (or DMSO for control).

-

5 µL of AXL enzyme and peptide substrate mix in assay buffer.

-

-

Initiation: Add 2.5 µL of ATP solution in assay buffer to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence.

-

Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro AXL kinase inhibition assay.

Protocol: Cell-Based Anti-Proliferative (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the GI₅₀/IC₅₀ value of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., K562, MV4-11)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well clear cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with DMSO only as a vehicle control and wells with untreated cells.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against compound concentration to calculate the IC₅₀ or GI₅₀ value.

Conclusion and Future Outlook

Derivatives of this compound represent a highly promising class of compounds for the development of targeted cancer therapies. Their proven ability to potently and selectively inhibit key oncogenic drivers, particularly the AXL receptor tyrosine kinase, positions them as valuable leads for overcoming drug resistance and improving patient outcomes. The synthetic tractability of the indazole core allows for extensive structure-activity relationship (SAR) studies, which have been successfully guided by fragment-based discovery and computational docking.[6]

Future efforts will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their oral bioavailability and in vivo efficacy.[8] The exploration of novel combination therapies, pairing these AXL inhibitors with other targeted agents or immunotherapies, holds significant promise for creating more durable and effective cancer treatments. The rich medicinal chemistry of the indazole scaffold ensures that it will remain a focal point of innovative drug discovery for years to come.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold of 1H-Indazol-3-amine

An In-Depth Technical Guide to Substituted 1H-Indazol-3-amines: Synthesis, Biological Activity, and Drug Design Principles

The 1H-indazol-3-amine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the hinge-binding interactions of ATP in the active sites of numerous protein kinases. This unique characteristic has positioned substituted 1H-indazol-3-amines as a cornerstone for the development of targeted therapeutics, particularly in oncology.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, antibacterial, and anti-diabetic properties. Their significance is underscored by the successful clinical application of several indazole-based drugs, such as the tyrosine kinase inhibitors Pazopanib and Entrectinib, which have become vital treatments for various cancers. This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of substituted 1H-indazol-3-amines for researchers and professionals in drug development.

Part 1: Core Synthetic Strategies

The accessibility and derivatization of the 1H-indazol-3-amine scaffold are critical for its exploration in drug discovery. Several robust synthetic methodologies have been established, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Primary Synthetic Routes

The most prevalent and efficient methods for constructing the 1H-indazol-3-amine core begin with readily available benzonitrile precursors.

-

Cyclization of o-Halobenzonitriles: A widely used and high-yielding strategy involves the reaction of an ortho-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine hydrate. The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the halogen by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the final 3-aminoindazole ring system. This method is valued for its operational simplicity and efficiency.

-

Palladium-Catalyzed Cross-Coupling: For the synthesis of N-substituted 3-aminoindazoles, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between a 3-haloindazole and a primary or secondary amine. This approach offers great flexibility for introducing a wide variety of substituents on the exocyclic amine.

-

Silver-Mediated C-H Amination: More recent advances include intramolecular C-H amination reactions. For instance, a silver(I)-mediated oxidative C-H amination has been developed to construct diverse 3-substituted 1H-indazoles from appropriate precursors, offering a modern alternative to classical methods.

Caption: Key synthetic routes to the 1H-indazol-3-amine scaffold.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazol-3-amine from 2,3-Difluorobenzonitrile

This protocol describes a common and scalable method for synthesizing a core 1H-indazol-3-amine intermediate. The causality behind the choice of reagents is rooted in efficiency and reaction mechanism. 2,3-Difluorobenzonitrile is an excellent substrate as the fluorine atom ortho to the nitrile is highly activated towards nucleophilic aromatic substitution. Hydrazine hydrate serves as the nitrogen source for both atoms of the pyrazole ring. n-Butanol is a suitable high-boiling solvent that facilitates the reaction, which requires elevated temperatures to proceed.

Materials:

-

2,3-Difluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-difluorobenzonitrile (1.0 eq., e.g., 10.0 g) in n-butanol (approx. 20 mL per g of nitrile).

-

Addition of Hydrazine: While stirring under an inert atmosphere (e.g., nitrogen), add hydrazine hydrate (approx. 20 eq.) dropwise to the solution. An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base.

-

Reflux: Heat the reaction mixture to reflux (approx. 150 °C) and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into ethyl acetate (3x volumes of the initial reaction volume).

-

Washing: Wash the combined organic layers sequentially with water (3x) and saturated brine (2x) to remove residual hydrazine and other aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the desired 7-fluoro-1H-indazol-3-amine, which is often of sufficient purity for subsequent steps or can be further purified by recrystallization if necessary.

This self-validating protocol relies on the robust and well-established nature of the SNAr/cyclization cascade, which typically proceeds to completion with high yield.

Part 2: Biological Activities and Therapeutic Applications

The therapeutic potential of 1H-indazol-3-amines stems from their ability to act as potent and often selective inhibitors of key enzymes involved in disease pathology, most notably protein kinases.

Anticancer Activity: A Kinase Inhibition Powerhouse

Dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for drug development. The 1H-indazol-3-amine scaffold is particularly adept at targeting the ATP-binding site of kinases.

-

VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several indazole derivatives, including Pazopanib, are potent VEGFR-2 inhibitors.

-

Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Indazole derivatives have been developed that show significant inhibitory activity against Aurora kinases A and B. Molecular docking studies reveal that the indazole core forms critical hydrogen bonds with hinge residues like Ala213 and Glu211 in the ATP-binding pocket of Aurora A.

-

Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for a wide array of other kinases, including ERK1/2, ITK (Interleukin-2 Inducible T-Cell Kinase), and PI3K.

Beyond kinase inhibition, some derivatives have been shown to induce apoptosis and affect the cell cycle by modulating other pathways, such as the p53/MDM2 and Bcl2 family of proteins.

Caption: Mechanism of action for indazole-based kinase inhibitors.

Summary of Biological Activity

The following table summarizes the activity of representative substituted 1H-indazol-3-amine derivatives against various biological targets.

| Compound Class/Example | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |

| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | Oncology |

| Entrectinib | TrkA/B/C, ROS1, ALK | ALK: 12 nM | Oncology |

| Linifanib | VEGFR, PDGFR | KDR (VEGFR-2): 0.2 nM | Oncology |

| Indazole-Amide Series | ERK1/2 | Potent enzymatic & cellular inhibition | Oncology |

| 3-Ethynyl-1H-indazoles | PI3Kα, PDK1, mTOR | PI3Kα: 361 nM (lead compound) | Oncology |

| Pyrrolopyridin-indazole | Aurora Kinase A | Potent, stabilized by H-bonds | Oncology |

| Indazole-Piperazine Series | Bcl2, p53/MDM2 | K562 cells: 5.15 µM (lead compound) | Oncology |

Part 3: Structure-Activity Relationships (SAR)

Systematic modification of the 1H-indazol-3-amine scaffold has generated crucial insights into the structural requirements for potent and selective biological activity. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.

-

The Core Scaffold: The 1H-indazole-3-amine moiety itself is the critical "hinge-binding" fragment. The N1-H and the exocyclic NH₂ group act as a bidentate hydrogen bond donor system, anchoring the molecule in the kinase hinge region.

-

C3-Position Substitutions: The 3-amino group is a key handle for derivatization. Acylation to form amides (as in Entrectinib) or linking to other moieties like piperazine can significantly enhance activity and modify physicochemical properties such as solubility.

-

N1-Position Substitutions: Alkylation or arylation at the N1 position can modulate potency and selectivity. These substituents often occupy a hydrophobic pocket adjacent to the hinge region.

-

C5/C6-Position Substitutions: The benzene ring portion of the scaffold provides another vector for modification. Substituents at the C5 and C6 positions can be used to fine-tune activity, selectivity, and pharmacokinetic properties by interacting with solvent-exposed regions or specific sub-pockets of the target enzyme.

Caption: Key SAR points on the 1H-indazol-3-amine scaffold.

Conclusion and Future Perspectives

Substituted 1H-indazol-3-amines represent a highly successful and versatile class of compounds in drug discovery. Their proven ability to target the kinase family with high affinity has cemented their role in oncology and suggests significant potential in other areas, such as inflammatory and neurodegenerative diseases.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and improve safety.

-

Targeting Resistance: Developing derivatives that can overcome acquired resistance mutations in kinases.

-

New Therapeutic Areas: Systematically exploring the potential of the indazole scaffold against novel biological targets beyond kinases.

-

Novel Synthetic Methods: Continuing to develop more efficient, green, and diverse synthetic routes to expand the accessible chemical space of indazole derivatives.

The foundational principles of synthesis, biological activity, and SAR outlined in this guide provide a robust framework for the continued development of this privileged scaffold into novel and effective therapeutics.

Spectroscopic Characterization of 6-bromo-4-fluoro-1H-indazol-3-amine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 6-bromo-4-fluoro-1H-indazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this important synthetic intermediate. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and first principles to provide a robust predictive analysis.

Introduction

This compound is a halogenated indazole derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of bromine, fluorine, and amine functionalities on the indazole core suggests its potential as a versatile building block in the synthesis of complex pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This guide serves as a practical resource for interpreting the spectroscopic data that is fundamental to this process.

Molecular Structure and Key Features

The structural features of this compound, including the aromatic proton environments, the carbon skeleton, and the various functional groups, give rise to a unique spectroscopic fingerprint. Understanding these features is key to interpreting the spectral data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and indazole NH groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 7.2 - 7.4 | d | ~2.0 | Ortho to bromine, meta to fluorine. Expected to be a doublet due to coupling with H-7. |

| H-7 | 7.0 - 7.2 | d | ~2.0 | Meta to bromine and fluorine. Expected to be a doublet due to coupling with H-5. |

| NH₂ | 5.0 - 6.0 | br s | - | Broad singlet due to quadrupole broadening and exchange. Position is solvent and concentration dependent. |

| NH | 11.0 - 12.0 | br s | - | Broad singlet, characteristic of indazole NH. Position is solvent and concentration dependent. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the amine (NH₂) and the indazole (NH) groups. In less polar solvents like CDCl₃, these signals can be very broad or may not be observed at all.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be significantly affected by the attached heteroatoms (N, F, Br).

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C-3 | 145 - 150 | - | Attached to the amine group, deshielded. |

| C-3a | 115 - 120 | d, ~15-25 | Influenced by the fluorine at C-4. |

| C-4 | 155 - 160 | d, ~240-260 | Directly attached to fluorine, large one-bond C-F coupling. |

| C-5 | 110 - 115 | d, ~20-30 | Two-bond coupling to fluorine. |

| C-6 | 100 - 105 | d, ~5-10 | Attached to bromine, shielded by the halogen. |

| C-7 | 125 - 130 | d, ~5-10 | Influenced by the adjacent nitrogen and fluorine. |

| C-7a | 140 - 145 | d, ~10-15 | Bridgehead carbon, influenced by the fused rings and fluorine. |

Expertise & Experience: The prediction of C-F coupling constants is based on established principles in NMR spectroscopy of organofluorine compounds. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with ¹JCF >> ²JCF > ³JCF.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the obtained data.

Figure 2. Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, sharp | N-H stretching (amine and indazole) |

| 1640 - 1600 | Medium | N-H bending (amine) |

| 1600 - 1450 | Medium to strong | C=C aromatic ring stretching |

| 1300 - 1200 | Strong | C-N stretching |

| 1100 - 1000 | Strong | C-F stretching |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 600 - 500 | Medium | C-Br stretching |

Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region would be a strong indicator of a pure, non-associated sample. Broadening of these peaks could suggest the presence of hydrogen bonding or impurities.

Experimental Protocol for IR Spectroscopy

Figure 3. Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 230.9710 / 232.9690 | Molecular ion peak with the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| [M-NH₂]⁺ | 214.9449 / 216.9429 | Loss of the amino group. |

| [M-Br]⁺ | 152.0255 | Loss of the bromine atom. |

Authoritative Grounding: The expected isotopic pattern for a molecule containing one bromine atom is a pair of peaks of nearly equal intensity separated by 2 m/z units. This is a definitive diagnostic tool in mass spectrometry.[1]

Experimental Protocol for Mass Spectrometry (ESI-HRMS)

Figure 4. General workflow for obtaining high-resolution mass spectrometry data.

Conclusion

The structural confirmation of this compound relies on a synergistic approach utilizing NMR, IR, and MS. This guide provides a detailed predictive framework for the spectroscopic data of this molecule. By understanding the expected spectral features and adhering to robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate, thereby ensuring the integrity of their downstream applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 6-bromo-4-fluoro-1H-indazol-3-amine in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] Several FDA-approved drugs, such as Niraparib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[3][4]